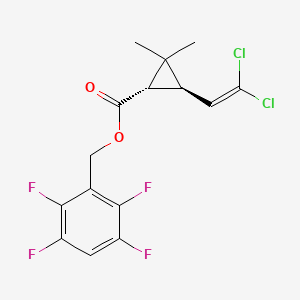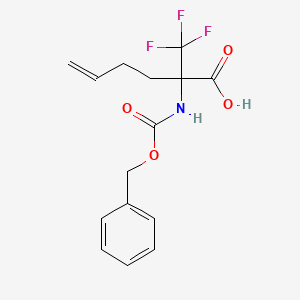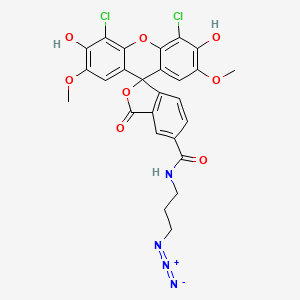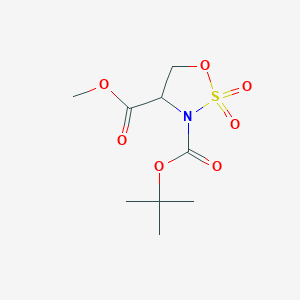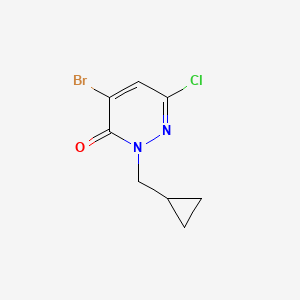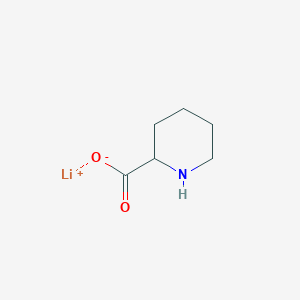
Lithium piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium piperidine-2-carboxylate is a chemical compound with the molecular formula C7H12LiNO2. It is a lithium salt of piperidine-2-carboxylic acid, which is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and structural versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium piperidine-2-carboxylate typically involves the reaction of piperidine-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic solvent under controlled temperature conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form piperidine derivatives with different substituents.
Substitution: The lithium ion can be replaced by other cations through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Metathesis reactions often involve salts of other metals, such as sodium or potassium.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, such as N-oxides, reduced piperidines, and substituted piperidines. These products have significant applications in pharmaceuticals and other industries .
Applications De Recherche Scientifique
Lithium piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Piperidine derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of lithium piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-2-carboxylic acid: The parent compound of lithium piperidine-2-carboxylate.
N-methylpiperidine-2-carboxylate: A derivative with a methyl group on the nitrogen atom.
Piperidine-3-carboxylate: A positional isomer with the carboxylate group on the third carbon.
Uniqueness
This compound is unique due to the presence of the lithium ion, which can influence its reactivity and biological activity. The lithium ion can also enhance the solubility and stability of the compound, making it more suitable for certain applications .
Propriétés
Formule moléculaire |
C6H10LiNO2 |
|---|---|
Poids moléculaire |
135.1 g/mol |
Nom IUPAC |
lithium;piperidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2.Li/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);/q;+1/p-1 |
Clé InChI |
DFQQYEOCHCHLMA-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1CCNC(C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



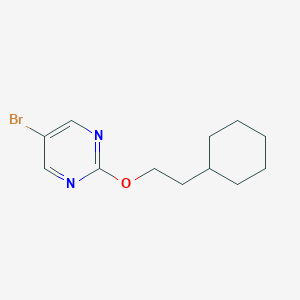

![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)

